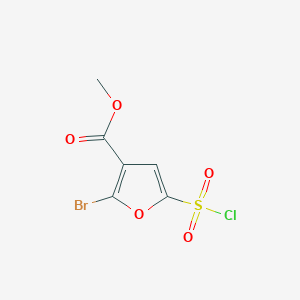
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate (TBD) is a chemical compound that is widely used in scientific research. It belongs to the pyridine family and has been found to have several important applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The exact mechanism of action of Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate is not fully understood. However, it has been found to act as an inhibitor of certain enzymes that play a key role in the development and progression of various diseases. For example, Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, thereby inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases such as cardiovascular disease and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has several advantages for use in lab experiments. It is a versatile building block that can be easily synthesized and modified to obtain a wide range of biologically active compounds. Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate is also relatively stable and can be stored for extended periods of time without degradation. However, Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has some limitations in lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate can be toxic at high concentrations, which must be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the use of Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate in scientific research. One area of interest is the development of new drugs for the treatment of cancer and other diseases. Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has been found to be a promising building block for the synthesis of new anticancer agents. Another area of interest is the development of new synthetic methods for the preparation of Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate and related compounds. This could lead to more efficient and cost-effective methods for the synthesis of these important compounds. Finally, Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has potential applications in the field of materials science, where it could be used as a building block for the synthesis of new materials with unique properties.
Conclusion:
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate is a versatile building block that has important applications in scientific research. It has been found to be useful in the development of new drugs for the treatment of various diseases, as well as in the synthesis of other biologically active compounds. Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has several advantages for use in lab experiments, but also has some limitations that must be taken into consideration. There are several future directions for the use of Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate in scientific research, including the development of new drugs, synthetic methods, and materials.
Méthodes De Synthèse
The synthesis of Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate involves the reaction of tert-butyl 2-amino-3-pyridinecarboxylate with 2,4-dichloro-6-methylpyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.
Applications De Recherche Scientifique
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has been extensively used in scientific research as a versatile building block for the synthesis of a wide range of biologically active compounds. It has been found to be particularly useful in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and infectious diseases. Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has also been used as a precursor for the synthesis of other pyridine derivatives that have important applications in the field of biochemistry and pharmacology.
Propriétés
IUPAC Name |
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)7-5(11)4-6(12)14-8(7)13/h4H,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONQKZLPJSCOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(C=C1Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2858222.png)
![N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2858223.png)

![(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2858226.png)


![5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2858232.png)
![N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2858233.png)
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)
![2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2858238.png)
![N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2858239.png)

![Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2858243.png)